molecular formula C5H10O3S B2869358 2-Methoxy-3-(methylthio)propanoic acid CAS No. 1374320-98-5

2-Methoxy-3-(methylthio)propanoic acid

Cat. No.: B2869358
CAS No.: 1374320-98-5
M. Wt: 150.19
InChI Key: RFEOXNTXPBKXJY-UHFFFAOYSA-N
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Description

2-Methoxy-3-(methylthio)propanoic acid is a chemical compound with the molecular formula C6H10O2S. It is characterized by the presence of a methoxy group (-OCH3) and a methylthio group (-SCH3) attached to a propanoic acid backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as methanol, methyl mercaptan, and propanoic acid.

  • Reaction Steps: The process involves a series of reactions including esterification, methylation, and thiolation. The specific conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained.

  • Industrial Production Methods: On an industrial scale, the compound is produced using large reactors and continuous flow processes to ensure efficiency and consistency. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the methoxy and methylthio groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like hydroxide (OH-) or alkyl halides are typically employed.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various substituted propanoic acids and esters.

Scientific Research Applications

2-Methoxy-3-(methylthio)propanoic acid has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is utilized in biochemical studies to understand metabolic pathways and enzyme activities.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is employed in the production of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which 2-Methoxy-3-(methylthio)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways: It may influence metabolic pathways, signaling cascades, or gene expression.

Comparison with Similar Compounds

  • 2-Methoxy-3-methylpyrazine: Similar in structure but lacks the thio group.

  • 2-Methyl-3-(methylthio)pyrazine: Similar but has a pyrazine ring instead of a propanoic acid backbone.

Uniqueness: 2-Methoxy-3-(methylthio)propanoic acid is unique due to its combination of methoxy and methylthio groups on a propanoic acid backbone, which imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

2-methoxy-3-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-8-4(3-9-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEOXNTXPBKXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CSC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374320-98-5
Record name 2-methoxy-3-(methylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of sodium hydride (0.176 g, 4.41 mmol) in DMF (5 mL) was added a solution of 2-hydroxy-3-(methylthio)propanoic acid (0.25 g, 1.836 mmol) in 1 mL DMF at 25° C. and stirred for 10 min Vigorous bubbling was observed upon addition of NaH. Then iodomethane (0.126 mL, 2.020 mmol) was added and the solution was stirred at 25° C. overnight. The reaction was quenched by addition of 2 N HCl, extracted with 3×10 mL of EtOAc, the combined organic layers were washed with water (2×20 mL), concentrated and purified by column chromatography, eluted with 0-100% EtOAc/hexane, gave 2-methoxy-3-(methylthio)propanoic acid (126 mg, 0.839 mmol, 45.7% yield) as colorless oil: 1H NMR (400 MHz, CDCl3) δ 9.10 (s, 1H), 4.03 (dd, J=6.9, 4.4 Hz, 1H), 3.51 (s, 3H), 2.98-2.93 (m, 1H), 2.86 (dd, J=14.1, 6.9 Hz, 1H), 2.21 (s, 3H); EIMS m/z 150.
Quantity
0.176 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.126 mL
Type
reactant
Reaction Step Two

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